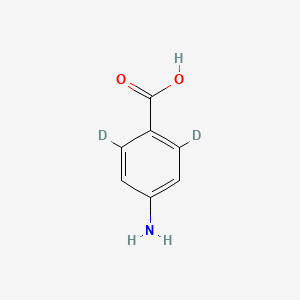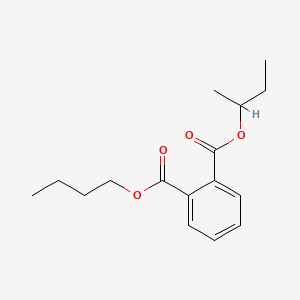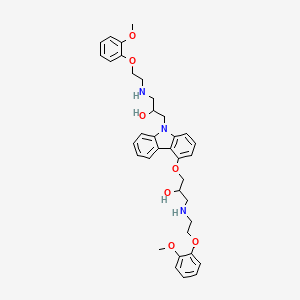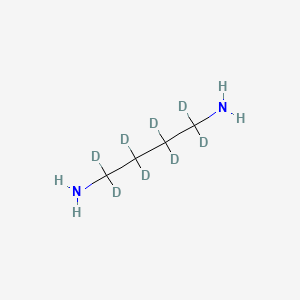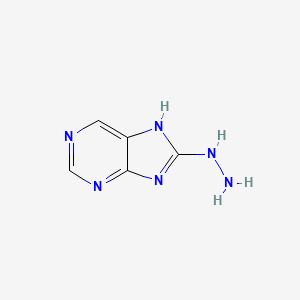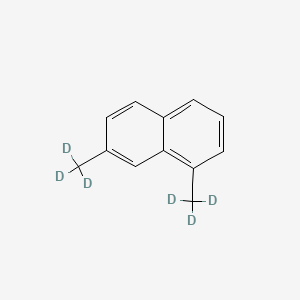
Dansyl-isopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-isopropylamine is a chemical compound with the molecular formula C15H20N2O2S . It is a derivative of isopropylamine, which is used in various applications including the synthesis of pharmaceuticals and pesticides .
Synthesis Analysis
Dansyl-isopropylamine can be synthesized from dansyl-chloride, a highly reactive non-fluorescent reagent that easily reacts with amines . The reaction with 1,1-diphenylhydrazine and methoxyamine yields two new fluorescent derivatives .Molecular Structure Analysis
The structure and conformational stability of dansylamide, a related compound, have been investigated using gas-phase electron diffraction and quantum chemical calculations . The study found that different skewed conformers exist at certain temperatures, characterized by the deviation of two S–N bonds from the perpendicular orientation relative to the naphthalene plane .Chemical Reactions Analysis
Dansyl-isopropylamine can participate in various chemical reactions. For instance, it can be used in differential chemical isotopic labeling (CIL) LC-MS for quantifying a targeted metabolite in biological samples . The dansyl label can be exchanged for sterically more demanding xanthene or cyanine dyes, yielding fluorescent ligands with excellent binding properties .Safety and Hazards
Zukünftige Richtungen
Dansyl-based compounds have been used in the development of new generation biosensors for in vivo monitoring of traces of metals . They have also been used in the design of fluorescent probes for fast and direct sensing of nitro-organics, particularly nitroaromatics and antibiotics . These developments suggest potential future directions for the use of Dansyl-isopropylamine in similar applications.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-N-propan-2-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(3)4/h5-11,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCKXJQNHMBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-isopropylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


